![molecular formula C17H13BrN2O2S B2488630 4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325471-37-2](/img/structure/B2488630.png)
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds containing the thiazole moiety, such as "4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide," are of significant interest in medicinal chemistry due to their diverse pharmacological properties. Thiazole derivatives have been synthesized and evaluated for various biological activities, including analgesic, antifungal, antibacterial, and antiproliferative activities (Raj et al., 2007).
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were prepared and characterized by analytical and spectral analyses, showcasing the complexity and creativity in synthetic strategies for such compounds (Raj et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed through techniques like X-ray crystallography and DFT calculations. For example, a related compound was examined to determine its crystalline structure, revealing insights into the arrangement and conformation of molecules in solid state (Demir et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The compound is involved in reactions under mildly basic conditions, showing potential for various chemical transformations. In a study, brominated lactone reacted with thioamide to produce unexpected products through an Eschenmoser coupling reaction, indicating the compound's reactivity in organic synthesis (Kammel et al., 2015).
Anticancer Potential
- A derivative of the compound was synthesized and characterized, showing promising properties for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
- Some bioactive derivatives of the compound exhibited in vitro antiproliferative activity, underscoring its potential in cancer research and therapy (Vijaya Raj et al., 2007).
Antimicrobial and Antifungal Applications
- Derivatives of 4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and shown to possess significant antifungal and antibacterial activities, suggesting their use in the development of new antimicrobial agents (Narayana et al., 2004).
Radiotracer Development
- The compound's derivatives have been explored in the synthesis of radiotracers for positron emission tomography (PET), demonstrating its utility in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)20-16(21)12-2-6-13(18)7-3-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBKHBTGJLZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
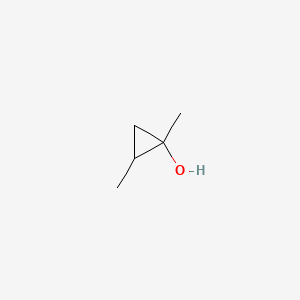

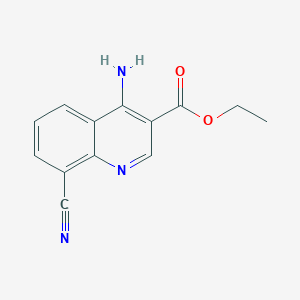
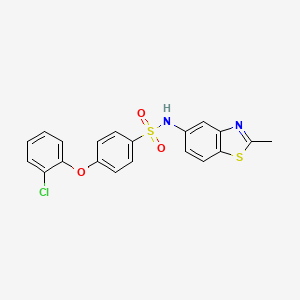
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)
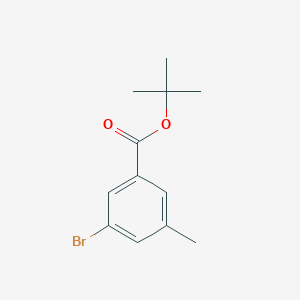
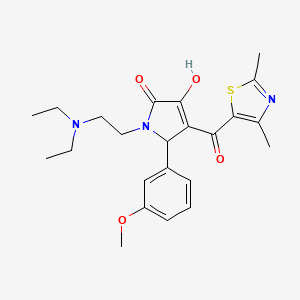
![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)
![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)
